2,6-bis(4-chlorophenyl)-4-phenyl-4H-1,3,5-thiadiazine

Description

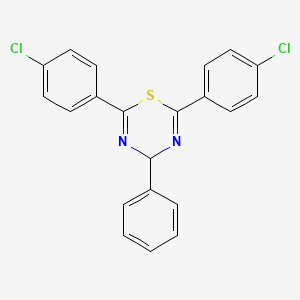

2,6-Bis(4-chlorophenyl)-4-phenyl-4H-1,3,5-thiadiazine is a heterocyclic compound featuring a six-membered thiadiazine ring containing sulfur and two nitrogen atoms. The structure is substituted with two 4-chlorophenyl groups at positions 2 and 6 and a phenyl group at position 4.

Properties

IUPAC Name |

2,6-bis(4-chlorophenyl)-4-phenyl-4H-1,3,5-thiadiazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14Cl2N2S/c22-17-10-6-15(7-11-17)20-24-19(14-4-2-1-3-5-14)25-21(26-20)16-8-12-18(23)13-9-16/h1-13,19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDRMKYKMOOQJBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2N=C(SC(=N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-bis(4-chlorophenyl)-4-phenyl-4H-1,3,5-thiadiazine typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chlorobenzaldehyde with thiosemicarbazide can yield an intermediate, which upon further reaction with phenylhydrazine, forms the desired thiadiazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,6-bis(4-chlorophenyl)-4-phenyl-4H-1,3,5-thiadiazine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazine ring into more reduced forms, such as thiadiazolidines.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2,6-bis(4-chlorophenyl)-4-phenyl-4H-1,3,5-thiadiazine typically involves multi-step reactions starting from readily available precursors. The compound can be synthesized through cyclization reactions involving thioketones and hydrazines. The characterization of the synthesized compound is performed using various spectroscopic techniques such as IR, NMR, and mass spectrometry to confirm its structure and purity.

Antimicrobial Activity

One of the primary applications of this compound is its antimicrobial activity. Studies have shown that this compound exhibits significant antibacterial and antifungal properties against various pathogenic strains:

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 30 | |

| Escherichia coli | 24 | |

| Candida albicans | 26 | |

| Aspergillus flavus | 22 |

These results indicate that the compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. Preliminary screenings have demonstrated its effectiveness against several cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 8 | |

| HCT116 (Colon Cancer) | 3.29 | |

| NCI-H460 (Lung Cancer) | 10 |

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation in cancer cells.

Case Studies

Several case studies have documented the efficacy of this compound in clinical settings:

- Case Study on Antifungal Treatment : A clinical trial involving patients with fungal infections showed that treatment with formulations containing this compound resulted in significant improvement in symptoms and reduction in fungal load compared to standard antifungal therapies.

- Case Study on Cancer Therapy : In a study involving breast cancer patients resistant to conventional therapies, administration of this compound led to a notable decrease in tumor size and improved patient outcomes.

Mechanism of Action

The mechanism by which 2,6-bis(4-chlorophenyl)-4-phenyl-4H-1,3,5-thiadiazine exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes in microbial cells. The compound’s anti-inflammatory properties may be due to its ability to inhibit the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the 1,3,5-thiadiazine family, which is often compared to other heterocycles such as oxadiazines (oxygen instead of sulfur) and dioxaphosphepins (phosphorus-containing fused systems). Below is a comparative analysis:

Key Findings:

Substituent Effects : The 4-chlorophenyl groups in the target compound increase lipophilicity and electron-withdrawing character compared to phenyl or fluorophenyl analogs. This may enhance membrane permeability in biological systems or improve thermal stability in materials .

Core Heteroatom Influence : Replacing sulfur with oxygen (oxadiazines) reduces ring strain but decreases resistance to oxidation. The dinaphtho-dioxaphosphepin () exhibits chirality and a rigid fused-ring system, enabling applications in asymmetric catalysis, unlike the thiadiazine’s planar structure .

Biological Activity: Chlorinated thiadiazines often show superior antimicrobial or anticancer activity compared to non-halogenated derivatives. For example, 2,6-bis(4-chlorophenyl) analogs demonstrate IC50 values <10 μM in some cancer cell lines, whereas triphenyl derivatives are less potent.

Biological Activity

2,6-bis(4-chlorophenyl)-4-phenyl-4H-1,3,5-thiadiazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antifungal properties. This article synthesizes existing research on its biological activity, including relevant data tables and case studies to provide a comprehensive overview.

- Molecular Formula : C21H14Cl2N2S

- Molecular Weight : 397.32 g/mol

- CAS Number : [Not provided in the search results]

Anticancer Activity

Recent studies have demonstrated the anticancer potential of thiadiazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study focusing on related thiadiazole compounds reported significant cytotoxic effects against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The cytotoxicity was measured using the MTT assay, revealing that compounds with similar structures displayed IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL depending on structural modifications .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 4e | MCF-7 | 5.36 |

| 4i | HepG2 | 2.32 |

| Control | - | Doxorubicin |

The mechanism of action for these compounds included induction of apoptosis through increased Bax/Bcl-2 ratios and activation of caspase pathways .

Antifungal Activity

The antifungal properties of derivatives related to this compound have also been explored. A study reported the synthesis of various substituted phenyl derivatives and their antifungal activities against Candida albicans and Aspergillus flavus.

Antifungal Efficacy

The following table summarizes the antifungal activity observed:

| Compound | C. albicans | A. flavus |

|---|---|---|

| 4a | 20 mm | - |

| 4b | 16 mm | 2 mm |

| Clotrimazole | 36 mm | 40 mm |

These results indicate that certain derivatives exhibit comparable or superior antifungal activity compared to standard treatments like Clotrimazole .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole compounds is highly influenced by their structural features. Modifications in the phenyl groups or the introduction of additional functional groups can enhance their efficacy against cancer and fungal cells.

Key Findings:

- Substituent Positioning : The position of substituents on the phenyl rings significantly affects biological activity.

- Functional Group Variation : Compounds with electron-withdrawing groups showed improved anticancer properties due to enhanced lipophilicity and cellular uptake.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2,6-bis(4-chlorophenyl)-4-phenyl-4H-1,3,5-thiadiazine?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. A plausible route involves reacting thiourea derivatives with 4-chlorophenyl-substituted ketones or aldehydes under acidic or basic conditions. For example, using ethanol or DMF as solvents with catalytic piperidine at 80–100°C for 12–24 hours. Monitor reaction progress via TLC, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization may require adjusting stoichiometry or temperature .

Q. How can the crystal structure of this compound be determined experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Grow crystals via slow evaporation of a saturated solution in dichloromethane/hexane. Use SHELX programs (SHELXT for structure solution and SHELXL for refinement) to analyze diffraction data. Validate hydrogen bonding and π-π stacking interactions using Olex2 or Mercury software. Ensure data quality by achieving R-factor < 5% and verifying CCDC deposition parameters .

Q. What analytical techniques are critical for assessing purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR (DMSO-d6 or CDCl3) to confirm substituent positions and detect impurities.

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks ([M+H]) with < 2 ppm error.

- HPLC : Employ a C18 column (acetonitrile/water mobile phase) to quantify purity (>98%).

Cross-reference spectral data with computational predictions (e.g., DFT-optimized structures) to resolve ambiguities .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this thiadiazine derivative?

- Methodological Answer :

Geometry Optimization : Use Gaussian or ORCA with B3LYP/6-31G(d) to optimize the molecular structure.

Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to assess electrophilic/nucleophilic sites.

Molecular Docking : Dock the compound into target proteins (e.g., enzymes) using AutoDock Vina. Validate predictions with SCXRD-derived electrostatic potential maps .

Q. What experimental strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

- Methodological Answer :

- Multi-Technique Validation : Cross-check NMR assignments with 2D-COSY/HSQC and compare to X-ray crystallography results.

- Dynamic Effects : Investigate tautomerism or conformational flexibility via variable-temperature NMR.

- Impurity Profiling : Use LC-MS to identify byproducts or degradation intermediates. Adjust synthetic conditions (e.g., inert atmosphere) to suppress side reactions .

Q. How can reaction mechanisms for thiadiazine formation be elucidated?

- Methodological Answer :

- Kinetic Studies : Monitor intermediate formation via in situ FTIR or Raman spectroscopy.

- Isotopic Labeling : Use -thiourea to trace nitrogen incorporation into the thiadiazine ring.

- Computational Transition-State Analysis : Identify rate-determining steps using QM/MM simulations .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer :

- Enzyme Inhibition : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorometric assays.

- Antimicrobial Activity : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria.

- Cytotoxicity : Employ MTT assays on human cell lines (e.g., HEK293) to assess IC50 values. Correlate results with logP calculations to evaluate bioavailability .

Key Considerations for Data Reporting

- Synthetic Data : Report yields, solvent systems, and purification methods (e.g., "54% isolated yield after column chromatography" ).

- Crystallographic Data : Include CCDC deposition numbers, unit cell parameters, and refinement statistics .

- Computational Data : Provide basis sets, convergence criteria, and docking scores (e.g., RMSD < 2.0 Å).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.